4-Bromo-3-(hydroxymethyl)benzoic acid
Overview
Description
4-Bromo-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO3. It is characterized by a benzene ring substituted with a bromo group at the 4-position and a hydroxymethyl group at the 3-position, along with a carboxylic acid group. This compound is of interest in various fields of chemistry, biology, and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination of 3-(Hydroxymethyl)benzoic Acid: This method involves the bromination of 3-(hydroxymethyl)benzoic acid using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions.
Hydroxymethylation of 4-Bromobenzoic Acid: This approach entails the hydroxymethylation of 4-bromobenzoic acid using formaldehyde and a reducing agent, such as sodium cyanoborohydride, in an acidic medium.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and hydroxymethylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce this compound derivatives, such as 4-bromo-3-(hydroxymethyl)benzaldehyde.
Reduction: The bromo group can be reduced to form 4-bromo-3-(hydroxymethyl)benzyl alcohol.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, to form corresponding amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia, primary amines, and alkyl halides are employed, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: 4-Bromo-3-(hydroxymethyl)benzaldehyde
Reduction: 4-Bromo-3-(hydroxymethyl)benzyl alcohol
Substitution: Various amides and alkylated derivatives
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that bromobenzoic acids can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways .
Pharmacokinetics
It’s known that benzoic acid derivatives generally have high gi absorption and are bbb permeant .
Result of Action
It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level .
Action Environment
The action of 4-Bromo-3-(hydroxymethyl)benzoic acid can be influenced by various environmental factors. For instance, its stability can be affected by moisture . Moreover, it’s known that the compound should be stored in a dry, room temperature environment .
Scientific Research Applications
4-Bromo-3-(hydroxymethyl)benzoic acid finds applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It is utilized in the development of new drugs, particularly in the field of cancer therapy, due to its potential to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-3-(hydroxymethyl)benzoic acid
4-Fluoro-3-(hydroxymethyl)benzoic acid
4-Bromobenzoic acid
3-(Hydroxymethyl)benzoic acid
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Properties
IUPAC Name |
4-bromo-3-(hydroxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHGQEFOBYVUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704390 | |
Record name | 4-Bromo-3-(hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790230-04-5 | |
Record name | 4-Bromo-3-(hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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